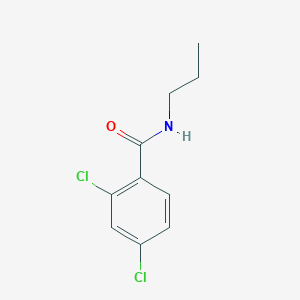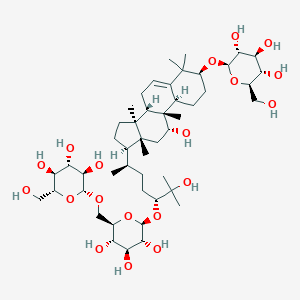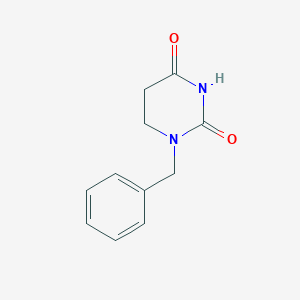
2,4-dichloro-N-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-propylbenzamide, also known as propanil, is a herbicide that is widely used in agriculture to control weeds in rice paddies. It was first introduced in the 1960s and has since become one of the most commonly used herbicides in the world. Despite its widespread use, there is still much to learn about the synthesis, mechanism of action, and physiological effects of propanil. In
Wirkmechanismus
The mechanism of action of 2,4-dichloro-N-propylbenzamide involves the inhibition of photosynthesis in plants. Specifically, 2,4-dichloro-N-propylbenzamide binds to the D1 protein in the photosystem II complex, preventing the transfer of electrons from water to plastoquinone. This results in the accumulation of reactive oxygen species, which can lead to oxidative damage and ultimately cell death.
Biochemical and Physiological Effects:
Propanil has been shown to have a number of biochemical and physiological effects on plants. These include the inhibition of chlorophyll synthesis, the disruption of membrane integrity, and the induction of oxidative stress. In addition, 2,4-dichloro-N-propylbenzamide has been shown to affect the expression of genes involved in stress responses and defense mechanisms in plants.
Vorteile Und Einschränkungen Für Laborexperimente
Propanil is a widely used herbicide that has been extensively studied in laboratory experiments. Its advantages include its relatively low cost, its ease of synthesis, and its effectiveness in controlling a wide range of weeds. However, there are also some limitations to its use in laboratory experiments. For example, 2,4-dichloro-N-propylbenzamide can be toxic to some plant species at high concentrations, which can limit its applicability in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2,4-dichloro-N-propylbenzamide. One area of interest is the development of new herbicides that are more effective and less toxic than 2,4-dichloro-N-propylbenzamide. Another area of interest is the study of 2,4-dichloro-N-propylbenzamide's effects on non-target organisms, such as soil microbes and insects. Finally, there is also a need for more research on the long-term effects of 2,4-dichloro-N-propylbenzamide use on the environment and human health.
Conclusion:
In conclusion, 2,4-dichloro-N-propylbenzamide, or 2,4-dichloro-N-propylbenzamide, is an important herbicide that has been extensively studied for its herbicidal properties and its effects on the environment. While much is known about its synthesis, mechanism of action, and physiological effects, there is still much to learn about this important chemical. Future research in this area will be critical for the development of new herbicides that are more effective and less toxic than 2,4-dichloro-N-propylbenzamide, as well as for the protection of the environment and human health.
Synthesemethoden
Propanil can be synthesized through a reaction between 2,4-dichlorobenzoyl chloride and n-propylamine. The resulting compound is a white crystalline solid with a melting point of 148-150°C. The synthesis of 2,4-dichloro-N-propylbenzamide is relatively simple and can be carried out on a large scale, making it an attractive option for commercial production.
Wissenschaftliche Forschungsanwendungen
Propanil has been extensively studied for its herbicidal properties and its effects on the environment. Research has shown that 2,4-dichloro-N-propylbenzamide is effective in controlling a wide range of weeds in rice paddies, including grasses, sedges, and broadleaf weeds. It is also relatively safe for use in the environment, with low toxicity to non-target organisms such as fish and birds.
Eigenschaften
CAS-Nummer |
39887-48-4 |
|---|---|
Produktname |
2,4-dichloro-N-propylbenzamide |
Molekularformel |
C10H11Cl2NO |
Molekulargewicht |
232.1 g/mol |
IUPAC-Name |
2,4-dichloro-N-propylbenzamide |
InChI |
InChI=1S/C10H11Cl2NO/c1-2-5-13-10(14)8-4-3-7(11)6-9(8)12/h3-4,6H,2,5H2,1H3,(H,13,14) |
InChI-Schlüssel |
PEPIRIVIHQBSBF-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=C(C=C(C=C1)Cl)Cl |
Kanonische SMILES |
CCCNC(=O)C1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol](/img/structure/B187143.png)
![1-Oxa-7-azaspiro[4.4]nonane](/img/structure/B187145.png)

![4-[(Carboxymethyl)amino]benzoic acid](/img/structure/B187148.png)
![3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole](/img/structure/B187149.png)





![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187160.png)

